REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=[CH2:3].[CH2:5]=[C:6]([CH2:10][C:11]([OH:13])=[O:12])[C:7]([OH:9])=[O:8].S(=O)(=O)(O)O>>[CH2:5]=[C:6]([CH2:10][C:11]([O:13][C:2]([CH3:4])([CH3:3])[CH3:1])=[O:12])[C:7]([O:9][C:2]([CH3:4])([CH3:1])[CH3:3])=[O:8]
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Name
|
|
Quantity
|
50.3 mL
|
Type
|
reactant
|
Smiles
|
CC(=C)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C=C(C(=O)O)CC(=O)O
|
Name
|
|
Quantity
|
0.819 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the obtained mixture was stirred at room temperature at 4.5 to 3.5 atm for 22 hours in a sealed tube
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After removal of 2-methylprop-1-ene at room temperature
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Type
|
ADDITION
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Details
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the reaction mixture was diluted with ethyl acetate (100 mL)
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Type
|
ADDITION
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Details
|
added to a saturated aqueous solution of sodium bicarbonate (100 mL) at 0 C
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Type
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EXTRACTION
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Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
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Details
|
The extract was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C=C(C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |